Cortisol17-valerate

Description

Historical Trajectories in Glucocorticoid Analog Development

The journey to develop synthetic glucocorticoids like Cortisol 17-valerate began in the 1930s with the first successful isolation of steroid hormones from animal adrenal cortex extracts. researchgate.netnih.gov Early research, notably by chemists Edward Kendall and Tadeus Reichstein, led to the identification and structural elucidation of numerous cortical steroids. nih.govclinexprheumatol.org By 1940, these compounds were broadly categorized into two distinct groups: mineralocorticoids, which primarily regulate electrolyte and water balance, and glucocorticoids, which influence carbohydrate metabolism and possess anti-inflammatory capabilities. researchgate.netnih.gov A pivotal moment in medical history occurred in 1948 when cortisone (B1669442) was first administered to a patient with rheumatoid arthritis, demonstrating its remarkable therapeutic potential. researchgate.netclinexprheumatol.org

This initial success spurred intensive research efforts to synthesize these complex molecules and to create improved analogs. The oral and intra-articular use of cortisone and hydrocortisone (B1673445) (cortisol) began in 1950-51. nih.govclinexprheumatol.org The subsequent decade was a period of rapid innovation, with the introduction of several synthetic steroids between 1954 and 1958. researchgate.netnih.gov Researchers systematically altered the basic 21-carbon steroid skeleton of cortisol to enhance desired glucocorticoid effects while minimizing unwanted mineralocorticoid activity. msdvetmanual.com

Key structural modifications included:

Introduction of a double bond between carbons 1 and 2 of the cortisol structure, which selectively increases glucocorticoid and anti-inflammatory activity. This modification led to the development of prednisolone (B192156). msdvetmanual.com

Fluorination at the carbon-9 position, a change that enhances both glucocorticoid and mineralocorticoid activity, as seen in fludrocortisone. msdvetmanual.com

Esterification at the C-17 and/or C-21 positions. Attaching a fatty acid ester, such as a valerate (B167501) group at the C-17 position, results in a more lipophilic (fat-soluble) compound. msdvetmanual.com This modification is a key strategy for developing topically active agents, as it can enhance the compound's penetration into the skin and alter its potency. msdvetmanual.com The development of Cortisol 17-valerate is a direct result of this line of synthetic exploration.

Positioning of Cortisol 17-valerate within Glucocorticoid Research Paradigms

Within the extensive landscape of glucocorticoid research, Cortisol 17-valerate is classified as a synthetic corticosteroid of medium potency. drugs.comnih.gov Its established properties make it a valuable standard and tool in pharmacological and dermatological studies. Research applications center on its well-defined mechanism of action, which is representative of the broader class of glucocorticoids.

The anti-inflammatory activity of Cortisol 17-valerate is initiated when the molecule binds to the cytosolic glucocorticoid receptor. nih.govdrugbank.com This binding event causes the newly formed receptor-ligand complex to translocate into the cell nucleus. drugbank.com Inside the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. drugbank.com This binding modulates the transcription of these genes, leading to two main outcomes:

Transrepression : The inhibition of pro-inflammatory genes that code for cytokines like interleukins (IL-1, IL-2, etc.) and tumor necrosis factor-alpha (TNF-alpha). nih.gov This suppression of cytokine production limits the proliferation and activation of T-lymphocytes and other immune cells. nih.gov

Transactivation : The induction of anti-inflammatory genes. wikipedia.org A primary example is the increased synthesis of proteins called lipocortins (also known as annexins). nih.govdrugs.com Lipocortins play a crucial role by inhibiting the enzyme phospholipase A2. nih.govdrugs.com This inhibition prevents the release of arachidonic acid from cell membranes, thereby blocking the biosynthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.govdrugbank.com

The specific chemical structure of Cortisol 17-valerate, a result of the historical development of glucocorticoid analogs, defines its research utility.

Table 1: Chemical and Physical Properties of Cortisol 17-valerate

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₂₆H₃₈O₆ | nih.govdrugs.com |

| Molecular Weight | 446.58 g/mol | drugs.com |

| Appearance | White to off-white crystalline powder | drugs.com |

| Classification | Synthetic Glucocorticoid, Cortisol Ester, Valerate Ester | nih.gov |

| Solubility | Soluble in ethanol (B145695) and methanol; insoluble in water | drugs.com |

The esterification at the C-17 position distinguishes Cortisol 17-valerate from its parent compound, cortisol, and other analogs. This structural change is a deliberate modification to enhance lipophilicity, a strategy commonly employed to improve topical efficacy. msdvetmanual.com

Table 2: Impact of Structural Modifications on Glucocorticoid Analogs

| Structural Modification | Example Compound(s) | Primary Effect on Activity | Source(s) |

|---|---|---|---|

| Parent Molecule | Cortisol (Hydrocortisone) | Baseline glucocorticoid and mineralocorticoid activity | drugbank.com |

| Double Bond (C1-C2) | Prednisolone | Selectively increases glucocorticoid/anti-inflammatory activity | msdvetmanual.com |

| Fluorination (C9) | Fludrocortisone | Enhances both glucocorticoid and mineralocorticoid activity | msdvetmanual.com |

| Esterification (C17) | Cortisol 17-valerate, Betamethasone (B1666872) 17-valerate | Produces a more lipophilic compound, enhancing the topical-to-systemic potency ratio | msdvetmanual.com |

Research studies have utilized Cortisol 17-valerate and its analogs, such as betamethasone 17-valerate, as reference compounds to evaluate the properties of new topical steroids. journals.co.zanih.gov For instance, comparative studies may assess the degree of hypothalamic-pituitary-adrenal (HPA) axis suppression by measuring plasma cortisol concentrations after topical application, providing insights into the systemic absorption of different formulations. journals.co.zanih.gov This positions Cortisol 17-valerate as a benchmark compound in the ongoing scientific endeavor to develop more selective and potent glucocorticoids with optimized activity profiles. pnas.org

Structure

3D Structure

Properties

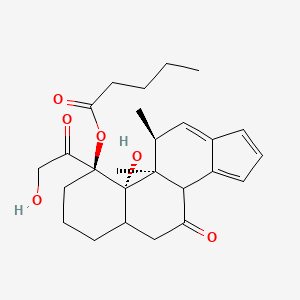

Molecular Formula |

C26H34O6 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

[(1R,9S,10S,11S)-10-hydroxy-1-(2-hydroxyacetyl)-9,11-dimethyl-7-oxo-3,4,5,6,8,11-hexahydro-2H-cyclopenta[a]phenanthren-1-yl] pentanoate |

InChI |

InChI=1S/C26H34O6/c1-4-5-11-22(30)32-25(21(29)15-27)12-7-9-18-14-20(28)23-19-10-6-8-17(19)13-16(2)24(23,3)26(18,25)31/h6,8,10,13,16,18,23,27,31H,4-5,7,9,11-12,14-15H2,1-3H3/t16-,18?,23?,24-,25-,26-/m0/s1 |

InChI Key |

SVHZZQZPAAYNJY-RZUWNUQASA-N |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(CCCC2[C@@]1([C@]3([C@H](C=C4C=CC=C4C3C(=O)C2)C)C)O)C(=O)CO |

Canonical SMILES |

CCCCC(=O)OC1(CCCC2C1(C3(C(C=C4C=CC=C4C3C(=O)C2)C)C)O)C(=O)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cortisol Esters

Chemical Synthesis Pathways for Cortisol 17-valerate

Cortisol 17-valerate is a synthetic glucocorticoid created through the esterification of hydrocortisone (B1673445). nih.govwikipedia.org This modification is a key strategy in steroid chemistry to enhance the therapeutic properties of the parent compound.

Regioselective Esterification at the C17 Position of Cortisol

The synthesis of cortisol 17-valerate hinges on the principle of regioselective esterification. Cortisol possesses three hydroxyl (-OH) groups at the C11, C17, and C21 positions, each with different reactivity. nih.gov The C21 hydroxyl is a primary alcohol, the C11 is a secondary alcohol, and the C17 is a tertiary alcohol. Generally, the order of reactivity for esterification is primary > secondary > tertiary. However, the presence of an adjacent α-ketone can affect the reactivity of the C21-OH group. nih.gov

To achieve selective esterification at the sterically hindered C17 position, specific synthetic strategies are employed. One common approach involves the use of orthoesters. For instance, reacting prednisolone (B192156) (a close structural analog of cortisol) with triethylorthobenzoate in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) can lead to the formation of a cyclic orthobenzoate, which upon hydrolysis, yields the 17α-ester. nih.gov Another method takes advantage of the steric hindrance at the 11β-OH position by using bulkier reagents to preferentially esterify the 17α-OH group. nih.gov

The synthesis can also be directed by protecting the more reactive hydroxyl groups. For example, the 21-hydroxyl group can be selectively protected, allowing for the subsequent esterification of the C17-hydroxyl group. After the desired esterification at C17, the protecting group at C21 is removed.

A Chinese patent describes a general method for preparing steroid esters by reacting an alcoholic hydroxyl steroid compound with an alkyl acid compound using a dehydrating agent and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com Another patented method for improved steroid ester synthesis utilizes carbodiimides and catalytic amounts of 4-(tertiary amino)-pyridines in combination with acid catalysts as condensing agents, which results in high yields of pure products. google.com

Comparative Analysis of Esterification Strategies in Corticosteroid Synthesis

Esterification is a fundamental strategy in medicinal chemistry to create prodrugs with improved characteristics such as lipophilicity, which can enhance skin penetration. ijdvl.com The choice of esterification strategy depends on the desired outcome and the specific corticosteroid.

| Strategy | Description | Advantages | Disadvantages |

| Direct Esterification | Reaction of the corticosteroid with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of a catalyst. | Simple and direct. | Can lead to a mixture of products if multiple hydroxyl groups are present and unprotected, requiring purification. |

| Protection-Deprotection | Selectively protecting more reactive hydroxyl groups (e.g., C21) before esterifying the target hydroxyl group (C17), followed by removal of the protecting group. | Allows for precise control and regioselectivity. | Adds extra steps to the synthesis, potentially lowering the overall yield. |

| Orthoester Formation | Use of orthoesters to form a cyclic intermediate that, upon hydrolysis, yields the desired 17α-ester. nih.gov | A clever method for achieving regioselectivity at the C17 position. nih.gov | May not be universally applicable to all corticosteroids and conditions. |

| Enzymatic Esterification | Utilizing enzymes like lipases to catalyze the esterification reaction. | Often highly regioselective and occurs under mild conditions. | Can be more expensive and may require specific solvent systems. |

| Carbodiimide-mediated coupling | Using agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst to facilitate the esterification. google.com | High yields and pure products. google.com | The byproduct, dicyclohexylurea, can be difficult to remove completely. |

The esterification at the C17 and/or C21 positions significantly impacts the molecule's properties. For instance, 17,21-diesters exhibit greater penetrability through the skin due to increased lipophilicity. ijdvl.com

Development and Characterization of Hydrocortisone Ester Derivatives

The development of hydrocortisone ester derivatives aims to enhance the therapeutic index of the parent drug. By modifying the hydrocortisone molecule, chemists can alter its potency, duration of action, and side-effect profile. Esterification is a common modification, leading to compounds like hydrocortisone acetate (B1210297), hydrocortisone butyrate (B1204436), and hydrocortisone valerate (B167501). ijdvl.com

The characterization of these derivatives is crucial to confirm their structure and purity. A variety of analytical techniques are employed:

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify the synthesized esters and any byproducts. researchgate.net Ultra-high performance liquid chromatography-quadrupole-Orbitrap mass spectrometry (UPLC-Q-HR-MS) is a more advanced method used for the simultaneous detection of multiple steroid esters. rsc.org

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise structure of the ester, confirming the position of esterification. Infrared (IR) spectroscopy can identify the characteristic functional groups, such as the ester carbonyl stretch.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity. tandfonline.com

A study on the synthesis of novel 17α- and/or 21-ester or carbamate (B1207046) derivatives of hydrocortisone evaluated their biological activity in prostate cancer cell lines. researchgate.net This highlights the ongoing research into creating new hydrocortisone derivatives with specific therapeutic targets.

Advanced Synthetic Approaches and Hydrolysis Reactions in Steroid Chemistry

Modern steroid chemistry is increasingly looking towards more efficient and selective synthetic methods.

Advanced Synthetic Approaches:

Biocatalysis: The use of enzymes, such as hydroxysteroid dehydrogenases, offers high regioselectivity and stereoselectivity, which can be difficult to achieve with traditional chemical methods. rsc.org For example, enzymes can be used for the regioselective oxidation of specific hydroxyl groups. rsc.org

Directed Evolution: This technique can be used to engineer enzymes with tailored specificities for desired transformations on steroid scaffolds. rsc.org

Chemoenzymatic Synthesis: This approach combines the advantages of both chemical and enzymatic steps to create complex molecules like cortisol derivatives more efficiently. rsc.org

Hydrolysis Reactions:

The hydrolysis of corticosteroid esters is a critical aspect of their mechanism of action, as the ester must often be cleaved to release the active parent steroid. oup.com The rate of this hydrolysis can significantly influence the drug's potency and duration of effect. nih.govnih.gov

Studies have shown that the rate of ester cleavage varies with the chain length of the ester and the position of esterification. oup.com Sterically hindered 17-esters are generally hydrolyzed more slowly than their 21-isomer counterparts. oup.com This resistance to metabolic degradation may contribute to their topical potency. oup.com

The hydrolysis can be influenced by enzymes present in the body, such as esterases in the skin and plasma. oup.comnih.gov There are marked species differences in the rate of hydrolysis of steroid esters, likely due to variations in the types and activities of hydrolyzing enzymes. nih.gov For example, the hydrolysis of prednisolone derivatives was found to be significantly different in rat, rabbit, and human plasma. nih.gov

The chemical structure of the steroid ester also plays a crucial role in its susceptibility to hydrolysis. For instance, in NaOH saponification experiments, the rate of hydrolysis follows the order: esters of primary alcohols > secondary alcohols > tertiary alcohols. jst.go.jp

Molecular and Cellular Mechanisms of Action of Cortisol 17 Valerate

Glucocorticoid Receptor (GR) Ligand Binding and Activation Dynamics

The journey of Cortisol 17-valerate's action begins with its binding to the glucocorticoid receptor, a process that triggers a cascade of conformational changes and cellular translocation events.

Intracellular Localization and Conformational Transitions of the GR Complex

In its inactive state, the glucocorticoid receptor (GR) is primarily located in the cytoplasm of the cell. uconn.edunih.gov It exists as part of a large multi-protein complex that includes heat shock proteins (Hsp90, Hsp70), co-chaperones, and immunophilins. uconn.edunih.govwikipedia.org This complex maintains the receptor in a conformation that is primed for high-affinity ligand binding. frontiersin.org The binding of a ligand like Cortisol 17-valerate to the ligand-binding domain (LBD) of the GR induces a significant conformational change in the receptor protein. researchgate.net This change is a critical first step in its activation.

Receptor Dimerization and Nuclear Translocation Processes

Upon ligand binding, the GR dissociates from the chaperone protein complex. frontiersin.orgnih.gov This dissociation exposes nuclear localization signals (NLS) on the GR, which are essential for its transport into the nucleus. frontiersin.orgfrontiersin.org The activated GR can then form homodimers, where two identical receptor-ligand complexes bind to each other. frontiersin.orgasm.org While some research suggests that GR may exist as a dimer in the cytoplasm before ligand binding, it is the ligand-induced activation that significantly promotes its translocation into the nucleus. researchgate.net This nuclear import is a dynamic process, with the GR complex moving along microtubules to the nuclear pore. frontiersin.org

Interactions with Glucocorticoid Response Elements (GREs) on DNA

Once inside the nucleus, the activated GR dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs). asm.orgnih.govpnas.org These GREs are typically located in the promoter regions of target genes and act as docking sites for the GR. nih.gov The binding of the GR to GREs is a key step in the direct regulation of gene transcription. pnas.org The interaction between the GR and GREs can either activate or repress the transcription of specific genes, depending on the specific GRE sequence and the cellular context. atsjournals.orgplos.org

Modulation by Nuclear Receptor Coactivator (NCOA) and Corepressor (NCOR) Proteins

The transcriptional activity of the GR is further fine-tuned by its interaction with nuclear receptor coactivators (NCOA) and corepressors (NCOR). nih.govoup.com After binding to DNA, the GR recruits coactivator proteins, such as those from the NCOA family (e.g., SRC-1/NCoA-1), which help to activate gene transcription. nih.govscispace.com These coactivators can facilitate the recruitment of the basal transcription machinery and modify chromatin structure to make the DNA more accessible for transcription. nih.govatsjournals.org Conversely, in some contexts, the GR can interact with corepressor proteins like NCoR and SMRT, leading to the repression of gene expression. nih.govoup.com This interaction is crucial for the transrepression mechanism of glucocorticoids. scielo.org.ar

Transcriptional Regulation and Signaling Pathway Modulation

The binding of the Cortisol 17-valerate-GR complex to DNA initiates a series of events that alter gene expression, thereby modulating various signaling pathways.

Genomic Pathway Contributions to Gene Expression Alterations

The primary mechanism by which Cortisol 17-valerate influences cellular function is through the genomic pathway. This involves the direct binding of the GR to GREs, leading to what is known as transactivation, where the expression of target genes is increased. pnas.org A classic example of this is the induction of anti-inflammatory proteins like annexin (B1180172) A1 (lipocortin-1). drugs.comnih.gov This protein inhibits phospholipase A2, thereby blocking the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govdrugs.com

Furthermore, the GR can repress the expression of pro-inflammatory genes through a process called transrepression. asm.org This often occurs through the GR interfering with the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of inflammation. asm.orgatsjournals.org By tethering to these transcription factors, the GR can prevent them from activating their target genes. asm.org

Table of Research Findings on Cortisol 17-Valerate and Glucocorticoid Receptor Interactions

| Mechanism Component | Key Findings | References |

| GR Localization (inactive) | Primarily cytoplasmic, in a complex with heat shock proteins. | uconn.edunih.gov |

| Ligand Binding | Induces conformational change in the GR. | researchgate.net |

| Receptor Activation | Dissociation from chaperone proteins, exposure of NLS. | frontiersin.orgnih.gov |

| Dimerization | Activated GR forms homodimers. | frontiersin.orgasm.org |

| Nuclear Translocation | Movement of the activated GR dimer into the nucleus. | frontiersin.orgresearchgate.net |

| DNA Binding | GR dimers bind to Glucocorticoid Response Elements (GREs). | asm.orgnih.govpnas.org |

| Co-regulator Interaction | Recruits coactivators (e.g., NCOA) for transactivation and corepressors (e.g., NCOR) for transrepression. | nih.govoup.comnih.gov |

| Gene Regulation | Upregulates anti-inflammatory genes (e.g., annexin A1) and represses pro-inflammatory genes (via NF-κB, AP-1). | asm.orgatsjournals.orgdrugs.comnih.gov |

Interference with Other Transcription Factor Activities (e.g., NFκB, AP-1)

A significant aspect of the anti-inflammatory action of Cortisol 17-valerate involves its ability to interfere with the activity of key pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

The transcriptional activity of NF-κB is effectively blocked by glucocorticoids. nih.gov This inhibition prevents the transcription of genes that are essential for the inflammatory response, including those encoding for cyclooxygenase 2 (COX-2), a key enzyme in prostaglandin (B15479496) production. nih.gov The glucocorticoid receptor, when activated by Cortisol 17-valerate, can directly interact with NF-κB. This interaction is a cornerstone of the anti-inflammatory effects of glucocorticoids. nih.gov Studies have shown that cortisol can inhibit the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitory subunit, IκB. nih.gov

Similarly, there is evidence of direct protein-protein interactions between the glucocorticoid receptor and components of the AP-1 transcription factor, such as c-Jun homodimers and AP-1 heterodimers. nih.gov This interaction contributes significantly to the non-genomic anti-inflammatory actions of glucocorticoids. nih.gov By sequestering these transcription factors, the activated glucocorticoid receptor prevents them from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes.

Downstream Molecular Cascade Regulation

The anti-inflammatory effects of Cortisol 17-valerate are mediated through the regulation of a complex downstream molecular cascade that ultimately suppresses the production of key inflammatory mediators.

Induction of Phospholipase A2 Inhibitory Proteins (Lipocortins/Annexin A1)

A primary mechanism of action for Cortisol 17-valerate, like other corticosteroids, is the induction of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins, with Annexin A1 being a prominent member. nih.govnih.govrxlist.comsahpra.org.za Glucocorticoids induce the synthesis of Annexin A1 (also known as lipocortin-1). nih.govncats.iodrugbank.compharmaoffer.com This protein then binds to cell membranes, where it exerts its inhibitory effect on phospholipase A2. nih.govncats.iodrugbank.compharmaoffer.com Glucocorticoids have also been shown to increase the secretion of Annexin A1 by macrophages. scispace.com

Consequential Impact on Arachidonic Acid Release and Metabolism

By inducing Annexin A1, Cortisol 17-valerate effectively prevents phospholipase A2 from accessing its substrate, arachidonic acid, which is located in the cell membrane phospholipids. nih.govncats.iodrugbank.compharmaoffer.com The inhibition of phospholipase A2 activity directly leads to a reduction in the release of arachidonic acid. nih.govnih.govrxlist.comsahpra.org.zaresearchgate.net Since arachidonic acid is the precursor for a wide array of inflammatory mediators, this inhibition is a critical step in the anti-inflammatory cascade. nih.govnih.govrxlist.comsahpra.org.za

Inhibition of Eicosanoid Biosynthesis (Prostaglandins, Leukotrienes)

The diminished availability of arachidonic acid directly leads to a reduction in the biosynthesis of eicosanoids, which include potent inflammatory mediators such as prostaglandins and leukotrienes. nih.govncats.ionih.govrxlist.comsahpra.org.zadrugbank.compharmaoffer.com This leads to a broad suppression of the inflammatory response. nih.govncats.iodrugbank.compharmaoffer.com

Suppression of Cyclooxygenase (COX-1, COX-2) Isoform Expression

In addition to inhibiting the release of the substrate for eicosanoid synthesis, Cortisol 17-valerate also suppresses the expression of the cyclooxygenase (COX) enzymes, including both the constitutive COX-1 and the inducible COX-2 isoforms. nih.govncats.iodrugbank.compharmaoffer.commsdvetmanual.com The suppression of COX-1 and COX-2 expression further potentiates the anti-inflammatory effect by directly reducing the enzymatic capacity to produce prostaglandins from any available arachidonic acid. nih.govncats.iodrugbank.compharmaoffer.com Research has shown that cortisol can down-regulate the mRNA expression of COX-2 in response to inflammatory stimuli. nih.gov

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-1, IL-2, TNF-alpha)

Cortisol 17-valerate, as a member of the glucocorticoid class of steroids, exerts its anti-inflammatory effects in part by profoundly modulating the production of pro-inflammatory cytokines. The primary mechanism involves the regulation of gene transcription. oncologynews.com.audrugbank.com Glucocorticoids act by inhibiting the genes that code for a wide array of cytokines, including Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgbioscientifica.com

Upon binding to the cytosolic glucocorticoid receptor (GR), the newly formed receptor-ligand complex moves into the cell nucleus. oncologynews.com.aufrontiersin.org Within the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to a decrease in the transcription of pro-inflammatory cytokine genes. oncologynews.com.aufrontiersin.org This process is known as transrepression. The cortisol-glucocorticoid receptor complex can also interact with other transcription factors, such as nuclear factor-κB (NF-κB) and activator protein 1 (AP-1), which are critical for the transcription of inflammatory and immune genes. nih.govwikipedia.org By interfering with the activity of these factors, glucocorticoids effectively suppress the expression of cytokines like IL-1, IL-2, and TNF-α. wikipedia.org

Specifically, cortisol has been shown to suppress the synthesis of the pro-inflammatory cytokine IL-1β. oup.com Furthermore, physiological concentrations of cortisol and various synthetic glucocorticoids can inhibit the output of TNF-α and other cytokines from placental and decidual cells. oup.com The reduction in cytokine production limits the proliferation and activation of T-lymphocytes and other immune cells, thereby dampening the inflammatory response. frontiersin.orgbioscientifica.com While this is a well-established mechanism for the glucocorticoid class, specific quantitative data on the modulation of IL-1, IL-2, and TNF-α production exclusively by Cortisol 17-valerate is not extensively detailed in the available literature. However, a study on human dermal microvascular endothelial cells found that while corticosteroids including betamethasone (B1666872) 17-valerate did not significantly influence TNF- or IL-1β-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), this suggests the anti-inflammatory actions are likely related to other pathways, such as the direct suppression of cytokine production. drugbank.com

Comparative Receptor Pharmacology and Steroid Receptor Cross-Talk

Binding Affinities and Selectivity for Glucocorticoid and Androgen Receptors

Cortisol 17-valerate is designed to be a potent agonist of the glucocorticoid receptor (GR), which mediates its primary anti-inflammatory and immunosuppressive effects. researchgate.net The selectivity of glucocorticoids for the GR over other steroid receptors, such as the androgen receptor (AR), is a key determinant of their therapeutic profile.

Esterification of the cortisol molecule significantly influences its binding affinity for the GR. A competitive binding assay using [3H]dexamethasone with the GR from rat thymus cytosol demonstrated that esterification at the 17α-hydroxy position markedly increases binding affinity. uomustansiriyah.edu.iq Compared to the parent compound, cortisol, Cortisol 17-valerate exhibits a substantially higher relative affinity for the glucocorticoid receptor. uomustansiriyah.edu.iq

| Compound | Relative Binding Affinity for Glucocorticoid Receptor (Rat Thymus Cytosol) |

|---|---|

| Cortisol | 1.00 |

| Cortisol 17-valerate | 11.5 |

Table 1: Relative binding affinity of Cortisol 17-valerate for the glucocorticoid receptor compared to Cortisol. uomustansiriyah.edu.iq Data derived from competitive binding assays.

While Cortisol 17-valerate is highly selective for the glucocorticoid receptor, the potential for cross-reactivity with the androgen receptor exists. However, specific quantitative data detailing the binding affinity of Cortisol 17-valerate for the androgen receptor is not extensively available in the reviewed scientific literature. Research into other novel hydrocortisone (B1673445) esters has been undertaken to evaluate their biological activity at both androgen and glucocorticoid receptors, particularly in the context of prostate cancer where both receptors play a key role. nih.gov This indicates that the potential for dual receptor interaction is a recognized area of pharmacology.

Differentiating Agonist and Antagonist Activities at Steroid Receptors

The functional consequence of a steroid binding to its receptor is the initiation (agonist activity) or inhibition (antagonist activity) of the receptor's downstream signaling pathways.

At the glucocorticoid receptor , Cortisol 17-valerate functions as a potent agonist . oncologynews.com.audrugbank.com Upon binding, it induces a conformational change in the GR, promoting its translocation to the nucleus and subsequent regulation of gene expression, which underlies its therapeutic effects. oncologynews.com.aufrontiersin.org

The activity of Cortisol 17-valerate at the androgen receptor is not as clearly defined in the literature. Generally, glucocorticoids are distinguished from sex steroids by their different receptors and effects. drugbank.com However, steroid receptor cross-talk is a known phenomenon where the activation of one receptor can influence the activity of another. frontiersin.orguomustansiriyah.edu.iq In some contexts, glucocorticoids can modulate androgen signaling. uomustansiriyah.edu.iq While direct studies on Cortisol 17-valerate are scarce, research on other steroidal esters has shown that they can exhibit antagonist activity at the androgen receptor. nih.gov For example, a study on novel hydrocortisone derivatives designed for prostate cancer treatment found a compound with a 17α-butyryloxy group (structurally similar to a valerate (B167501) group) that diminished the transcriptional activity of the androgen receptor, thus acting as an antagonist. This suggests that if Cortisol 17-valerate were to interact with the androgen receptor, it might exhibit antagonist properties, but definitive studies on this specific compound are required for confirmation.

Structure Activity Relationship Sar and Molecular Design Principles

Correlative Analysis of C17 Esterification and Glucocorticoid Receptor Affinity

Esterification at the C17α-hydroxyl position of the cortisol steroid nucleus is a key strategy for increasing glucocorticoid receptor affinity and lipophilicity. nih.gov The introduction of an ester group, such as a valerate (B167501), at this position significantly enhances the molecule's ability to bind to the GR.

Research conducted on rat thymus cytosol demonstrated a clear correlation between the chain length of the C17α-ester and the relative binding affinity (RBA) for the glucocorticoid receptor. nih.gov Esterification of the 17α-hydroxy group of cortisol with an acetate (B1210297) group resulted in a modest increase in relative affinity (RBA = 1.14) compared to the parent cortisol molecule (RBA = 1.0). nih.gov However, extending the ester chain to butyrate (B1204436) or valerate led to a dramatic increase in binding affinity. Cortisol 17-butyrate and cortisol 17-valerate showed relative binding affinities of 12.4 and 11.5, respectively, highlighting a more than tenfold increase in receptor affinity over the parent compound. nih.gov This enhancement is attributed to favorable interactions within the ligand-binding pocket of the glucocorticoid receptor. Studies have also shown that elongating the ester chain from acetate to valerate at position C-17 leads to an increase in both the binding affinity for the receptor and the lipophilicity of the steroid. nih.gov

| Compound | Relative Binding Affinity (RBA) for Glucocorticoid Receptor |

|---|---|

| Cortisol | 1.00 |

| Cortisol 17-Acetate | 1.14 |

| Cortisol 17-Butyrate | 12.40 |

| Cortisol 17-Valerate | 11.50 |

Influence of C21 Esterification on Receptor Interaction and Biological Activity

In stark contrast to C17 esterification, modifying the C21-hydroxyl group with an ester moiety generally leads to a significant decrease in glucocorticoid receptor affinity. nih.govnih.gov The C21-hydroxyl group is considered important for receptor binding, and its acylation diminishes this interaction. nih.gov

Studies measuring the relative binding affinity of C21-esters of cortisol found that these compounds were substantially less potent in receptor binding than the parent alcohol. nih.govnih.gov For instance, cortisol 21-acetate has a relative binding affinity of only 0.046 compared to cortisol. nih.gov While increasing the length of the ester chain at the C21 position from acetate to valerate does increase lipophilicity and slightly improves the binding affinity relative to other C21 esters, it remains significantly lower than that of cortisol itself. nih.govnih.gov Cortisol 21-valerate showed a relative affinity of 0.32, which is approximately one-third of the affinity of unmodified cortisol. nih.gov Furthermore, C21 esters are known to be very labile and are rapidly hydrolyzed by esterases, which can be attributed to the freely rotating primary ester being activated by the adjacent C-20 ketone. oup.comoup.com This inherent instability contrasts with the more sterically hindered and stable secondary C17 esters. oup.comoup.com

| Compound | Relative Binding Affinity (RBA) for Glucocorticoid Receptor |

|---|---|

| Cortisol | 1.00 |

| Cortisol 21-Acetate | 0.046 |

| Cortisol 21-Valerate | 0.32 |

Effects of Remote Structural Modifications on Corticosteroid Potency and Selectivity (e.g., C1-2 Double Bonds, Halogenation)

Beyond esterification, other structural modifications to the steroid nucleus are crucial for modulating potency and selectivity. Two of the most significant modifications in corticosteroid design are the introduction of a double bond between carbons 1 and 2 (C1-2) and the addition of halogen atoms. hmpgloballearningnetwork.comresearchgate.net

The introduction of a C1-2 double bond in ring A of the steroid, which converts cortisol to prednisolone (B192156), enhances glucocorticoid activity and slows the rate of metabolism. ijdvl.comijnrd.orgresearchgate.net This modification selectively increases glucocorticoid effects without a proportional increase in mineralocorticoid (salt-retaining) activity. ingentaconnect.comhama-univ.edu.sy

Halogenation, typically with fluorine at the C6α or C9α positions, is another powerful strategy to increase anti-inflammatory potency. researchgate.netuomustansiriyah.edu.iq Fluorination at the C9 position enhances both glucocorticoid and mineralocorticoid activities, likely due to the electron-withdrawing effect on the nearby C11-hydroxyl group. researchgate.netuomustansiriyah.edu.iq The addition of a fluorine atom at C6 can further augment potency. nih.govresearchgate.net These modifications increase the affinity of the steroid for the glucocorticoid receptor. ingentaconnect.comnih.gov For example, the fluorination of cortisol at the C9 position enhances both glucocorticoid and mineralocorticoid activities. researchgate.net Combining these modifications, such as a C1-2 double bond and halogenation, can lead to highly potent corticosteroids. hmpgloballearningnetwork.com

Computational Chemistry and Molecular Docking Studies in Receptor Interaction Profiling

Computational chemistry and molecular docking are invaluable tools for understanding and predicting how a steroid like cortisol 17-valerate interacts with the glucocorticoid receptor at a molecular level. nih.govplos.org These methods simulate the binding of a ligand (the steroid) into the active site of the receptor, providing insights into binding affinity and conformation. nih.gov

X-ray crystallography studies of the GR's ligand-binding domain (LBD) have revealed the structural basis for the potency of various corticosteroids. For example, analysis of the highly potent mometasone (B142194) furoate bound to the GR LBD showed that its C-17α furoate group completely fills the ligand-binding pocket, creating additional anchor points for high-affinity binding. researchgate.net In contrast, the parent molecule cortisol has a lower affinity, which is partly due to the flexibility of the C1-C2 single bond in its A-ring. researchgate.net

By applying molecular docking simulations to cortisol 17-valerate, researchers can predict its binding orientation within the GR's ligand-binding pocket. These models can elucidate the specific hydrophobic and hydrogen-bonding interactions between the C17-valerate ester chain and amino acid residues in the pocket, such as Tyrosine 735, which is known to be important for ligand interpretation and transactivation. oup.com Such computational profiling helps explain the enhanced receptor affinity observed experimentally and guides the design of new analogs with potentially improved activity and selectivity. researchgate.netmdpi.com

Application of "Soft Drug" Concepts in Steroidal Analog Development

The "soft drug" concept is a drug design strategy that aims to create active therapeutic agents that undergo a predictable and controllable metabolic inactivation to non-toxic products after exerting their therapeutic effect. nih.govwikipedia.orgjchemrev.com This approach is intended to improve the therapeutic index by localizing the drug's activity and minimizing systemic side effects. nih.gov

This design philosophy contrasts with traditional approaches that often sought to create metabolically "hard" drugs resistant to degradation. ula.ve A classic example of a soft steroid is loteprednol (B1675157) etabonate, which was designed based on an inactive metabolite of hydrocortisone (B1673445), cortienic acid. ingentaconnect.comula.ve It contains a metabolically labile ester group that is designed to be rapidly hydrolyzed to the inactive cortienic acid and other non-toxic metabolites once it enters systemic circulation. ingentaconnect.comoccams.com

While cortisol 17-valerate is not a "soft drug" in the same class as loteprednol etabonate (as it is a derivative of the active hormone cortisol), its design incorporates principles related to the soft drug concept. Esterification at C17 or C21 creates a prodrug that relies on in vivo hydrolysis by esterases to release the active cortisol molecule at the site of action. oup.comoup.com The choice of the ester group influences the rate of this hydrolysis and the lipophilicity of the molecule, thereby controlling its penetration and duration of action. nih.gov The labile nature of C21 esters, in particular, ensures rapid metabolic deactivation, a key feature of soft drugs. oup.comoup.com This retrometabolic design approach allows for the modulation of a drug's pharmacokinetic profile to enhance local activity while reducing systemic exposure. nih.gov

Preclinical Research Models and in Vitro/ex Vivo Investigations

In Vitro Studies on Cellular Glucocorticoid Receptor Interactions

The initial action of Cortisol-17-valerate, like other corticosteroids, involves binding to specific intracellular glucocorticoid receptors (GR). msdvetmanual.com This interaction is a prerequisite for the compound's anti-inflammatory effects. After binding, the receptor-ligand complex moves into the cell nucleus, where it interacts with glucocorticoid response elements (GRE) on the DNA, modifying the transcription of target genes. nih.govpharmaoffer.comdrugbank.com

Competitive radioligand binding assays are employed to determine the affinity of a compound for its receptor. In these assays, the compound of interest (the "cold" ligand) competes with a radiolabeled ligand for binding to the receptor. The affinity is often expressed as a relative binding affinity (RBA) compared to a standard glucocorticoid.

Research has shown that esterification at the 17α-hydroxy position of the cortisol molecule significantly influences receptor affinity. nih.gov A study using rat thymus cytosol and [3H]dexamethasone as the radioligand determined that esterification of the 17α-hydroxy group of cortisol with a valerate (B167501) group resulted in a relative binding affinity 11.5 times that of the parent cortisol molecule. nih.gov In contrast, esterifying the 21-hydroxy group with a valerate group led to a decrease in relative affinity to 0.32 compared to cortisol. nih.gov This highlights the critical role of the C17 esterification for high-affinity receptor binding.

Another study measured the relative binding affinity of various steroids in cultured human keratinocytes. nih.gov It was observed that elongating the ester chain from acetate (B1210297) to valerate at the C17 position leads to an increase in both binding affinity and lipophilicity. nih.gov This structure-activity relationship is crucial for designing potent topical corticosteroids.

| Compound | Relative Binding Affinity (vs. Cortisol) | Tissue/Cell Source | Reference |

| Cortisol-17-valerate | 11.5 | Rat Thymus Cytosol | nih.gov |

| Cortisol-17-acetate | 1.14 | Rat Thymus Cytosol | nih.gov |

| Cortisol-17-butyrate | 12.4 | Rat Thymus Cytosol | nih.gov |

| Cortisol-21-valerate | 0.32 | Rat Thymus Cytosol | nih.gov |

| Cortisol | 1.0 | Rat Thymus Cytosol | nih.gov |

Beyond simple binding, functional assays measure the biological consequence of receptor activation, such as the transcription of glucocorticoid-responsive genes. msdvetmanual.com Upon binding Cortisol-17-valerate, the activated glucocorticoid receptor-ligand complex translocates to the nucleus and binds to GREs in the promoter regions of specific genes. nih.govdrugbank.com This interaction can either induce or suppress gene expression.

A key anti-inflammatory mechanism involves the induction of genes coding for proteins like lipocortin-1 (also known as annexin (B1180172) A1). msdvetmanual.comnih.gov Lipocortin-1 inhibits the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes. nih.gov By preventing arachidonic acid release, Cortisol-17-valerate effectively blocks the downstream production of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.govdrugbank.com

Furthermore, glucocorticoids are known to suppress the expression of pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-2, IL-6, and Tumor Necrosis Factor-alpha (TNF-alpha) by inhibiting the genes that code for them. pharmaoffer.comdrugbank.com This repression of cytokine production is a major component of the compound's anti-inflammatory and immunosuppressive effects. msdvetmanual.comdrugbank.com

Mechanistic Studies of Dermal Permeation and Absorption

The effectiveness of a topical corticosteroid like Cortisol-17-valerate is highly dependent on its ability to permeate the outer layer of the skin, the stratum corneum, and reach its target cells in the epidermis and dermis.

Multiple factors determine the extent of percutaneous absorption of topical corticosteroids. nih.govnih.gov

Vehicle Composition : The formulation in which Cortisol-17-valerate is delivered (e.g., ointment, cream) significantly impacts its absorption. nih.govfda.gov Ointments, being more occlusive, generally enhance penetration compared to creams. The specific excipients in the base, such as propylene (B89431) glycol, can also influence drug release and permeation. fda.gov

Stratum Corneum Integrity : The condition of the epidermal barrier is critical. nih.govnih.gov Intact, healthy skin provides a formidable barrier. However, in many dermatological conditions, the skin barrier is compromised, which can lead to increased absorption of the corticosteroid. nih.govsahpra.org.za

Hydration and Occlusion : Increased hydration of the stratum corneum enhances drug penetration. sahpra.org.za Occlusive dressings, which trap moisture, have been shown to markedly enhance the penetration of hydrocortisone (B1673445), although occlusion for up to 24 hours did not demonstrate a significant increase. nih.govsahpra.org.za However, occlusion for 96 hours markedly enhances penetration. sahpra.org.za

Compound Concentration : The concentration of the active compound in the formulation is another determinant. Studies with hydrocortisone have shown that applying a thicker layer (higher dose per unit area) results in greater uptake into the stratum corneum. nih.govresearchgate.net

To quantify dermal absorption, researchers use ex vivo models that involve mounting excised skin in diffusion cells (e.g., Franz cells). These models allow for the measurement of drug permeation through the skin into a receptor fluid over time. Both human skin explants and animal models, such as hairless mouse skin, are utilized. core.ac.ukresearchgate.net

Studies on hairless mouse skin have been used to compare the permeation of different hydrocortisone formulations. In one such study, the permeation rates of hydrocortisone from a commercial cream and an experimental cream were found to be essentially equivalent, with flux profiles appearing approximately linear over the first 24 hours. core.ac.uk

Research using excised human skin has investigated the permeation of hydrocortisone from various formulations, including solutions and emulsions. researchgate.net One study found that the permeation of hydrocortisone was highest when applied as an ethanol-containing solution compared to semi-solid emulsions. researchgate.net Another study using human skin explants explored the use of multi-lamellar liposomes to target hydrocortisone delivery to specific skin layers, demonstrating that the formulation can be designed to control the diffusion process through the skin. researchgate.net The use of reconstructed human epidermis (RhE) is also becoming a validated alternative for permeation testing of topical products. mdpi.com

| Model | Formulation | Key Finding | Reference |

| Hairless Mouse Skin | 0.5% Hydrocortisone Cream (Commercial vs. Experimental) | No significant difference in permeation rates between the two cream formulations. | core.ac.uk |

| Excised Human Skin | Hydrocortisone in Solution vs. Emulsion | Permeation was greatest from the ethanol-containing solution. | researchgate.net |

| Excised Human Skin | Hydrocortisone-loaded Multi-lamellar Liposomes (MLLs) | MLLs can be designed to control diffusion, targeting specific skin layers. | researchgate.net |

| Hairless Mouse Skin | Hydrocortisone in HPMC Gel with Terpene Enhancers | Terpenes enhanced hydrocortisone flux, with a positive correlation between terpene lipophilicity and drug permeation. | researchgate.net |

Assessment of Glucocorticoid-Induced Cellular Responses and Gene Expression Profiles

The interaction of Cortisol-17-valerate with the glucocorticoid receptor initiates a cascade of cellular events and broad changes in gene expression that underpin its therapeutic effects. Glucocorticoids are known to repress the maturation, differentiation, and proliferation of most immune cells. nih.gov

In vitro studies using cell lines allow for the detailed investigation of these responses. For example, hydrocortisone has been shown to enhance the proliferative activity of human fetal lung fibroblast-like cells (e.g., WI-38), a response mediated by high-affinity glucocorticoid binding sites. nih.gov

Broader genomic studies, such as microarray analyses, have been used to create comprehensive gene expression profiles following glucocorticoid treatment. In a study on a human fetal small intestinal epithelial cell line, hydrocortisone treatment regulated a large number of genes involved in metabolism, cell cycle, and cell maturation processes like the development of cell polarity and tight junction formation. nih.govnih.gov Longer exposure to hydrocortisone (48 hours) had a more substantial effect on gene expression compared to shorter exposure (24 hours), indicating a time-dependent genomic response. nih.gov

These gene expression profiling studies confirm the known anti-inflammatory mechanisms, such as the inhibition of cytokine genes, and also reveal wider effects on cellular function and differentiation, providing a more complete picture of the compound's biological activity. nih.govnih.govclinicaltrials.gov

Comparative Pharmacological Studies in Non-Human Biological Systems

The preclinical evaluation of Cortisol 17-valerate has been instrumental in characterizing its pharmacological profile, particularly its interaction with the glucocorticoid receptor and its relative potency. These investigations in non-human biological systems provide a foundational understanding of its activity before clinical application.

Differential Activity Assessment in Preclinical Animal Models (e.g., Local vs. Systemic Effects)

Preclinical studies in animal models are crucial for delineating the local and systemic effects of topically applied corticosteroids. For Cortisol 17-valerate, a synthetic corticosteroid, such studies help to establish its therapeutic index, balancing anti-inflammatory efficacy with potential systemic absorption. nih.gov

A key aspect of its pharmacological assessment is the determination of its binding affinity for the glucocorticoid receptor. In a competitive binding assay using rat thymus cytosol, the affinity of Cortisol 17-valerate for the glucocorticoid receptor was evaluated relative to cortisol. nih.gov Esterification of the 17α-hydroxy group of cortisol with a valerate group was found to significantly increase the relative affinity to 11.5 times that of cortisol. nih.gov This enhanced receptor affinity is a strong indicator of its potential for potent local anti-inflammatory activity.

Further studies on diesters of Cortisol 17-valerate have also been conducted to explore how modifications at the 21-position impact receptor affinity. The 21-acetate, 21-propionate, and 21-butyrate of cortisol 17-valerate demonstrated relative affinities of 0.76, 1.17, and 1.33, respectively, compared to cortisol. nih.govresearchgate.net This suggests that while the 17-valerate esterification is key to its high affinity, further esterification at the 21-position can modulate this activity. nih.gov

While topically applied Cortisol 17-valerate can be absorbed in amounts sufficient to produce systemic effects, studies indicate it possesses a medium range of potency when compared to other topical corticosteroids. nih.gov Dermal embryofetal developmental studies have been conducted in rabbits and rats with hydrocortisone valerate cream, though these were designed to assess teratogenicity rather than to quantify the differential local versus systemic pharmacological effects. nih.gov

Table 1: Relative Affinity of Cortisol Esters for the Glucocorticoid Receptor in Rat Thymus Cytosol

| Compound | Relative Affinity (Cortisol = 1) |

|---|---|

| Cortisol | 1.00 |

| Cortisol 17-valerate | 11.5 |

| Cortisol 17-valerate 21-acetate | 0.76 |

| Cortisol 17-valerate 21-propionate | 1.17 |

| Cortisol 17-valerate 21-butyrate | 1.33 |

Data sourced from a competitive binding assay using [3H]dexamethasone. nih.govresearchgate.net

Utilization of Zebrafish Models for Glucocorticoid Receptor Function Elucidation

Currently, there is a lack of specific research literature detailing the use of zebrafish models for the elucidation of glucocorticoid receptor function in the context of Cortisol 17-valerate. While zebrafish are a recognized model for studying steroidogenesis and glucocorticoid signaling, their application to investigate this particular compound has not been documented in available scientific reports.

Application of Adrenocortical Cell Culture Models for Steroidogenesis and Receptor Activity

Adrenocortical cell culture models are pivotal for in vitro investigations into the mechanisms of corticosteroid action, including their effects on steroidogenesis and direct receptor interactions. The primary mechanism of action for glucocorticoids like Cortisol 17-valerate is through their binding to the glucocorticoid receptor.

In vitro studies utilizing rat thymus cytosol, which contains these receptors, have been fundamental in characterizing the receptor activity of Cortisol 17-valerate. nih.gov A competitive binding assay determined that esterification at the 17α-hydroxy group of cortisol markedly enhances its affinity for the glucocorticoid receptor. nih.gov Specifically, Cortisol 17-valerate exhibited a relative affinity 11.5 times higher than that of the parent compound, cortisol. nih.gov This demonstrates a significant potentiation of receptor binding activity due to the valerate ester.

The research also explored the impact of esterification at the 21-hydroxy group. While this modification generally led to a decrease in affinity, the diesters of Cortisol 17-valerate showed affinities that reflected both the enhancing effect of the 17α-ester and the diminishing effect of the 21-ester. nih.gov For instance, the 21-acetate, 21-propionate, and 21-butyrate of Cortisol 17-valerate had relative affinities of 0.76, 1.17, and 1.33, respectively. nih.govresearchgate.net

While these studies provide detailed insights into the receptor binding activity of Cortisol 17-valerate, specific investigations into its direct effects on the process of steroidogenesis within adrenocortical cell culture models are not extensively detailed in the available literature. However, it is known that systemically absorbed corticosteroids can potentially lead to glucocorticosteroid insufficiency, implying an interaction with the hypothalamic-pituitary-adrenal (HPA) axis and, by extension, adrenal steroidogenesis. nih.gov

Advanced Analytical Methodologies in Cortisol 17 Valerate Research

Chromatographic Separation Techniques for Corticosteroid Analysis

Chromatographic techniques are fundamental in the analysis of Cortisol 17-valerate, providing the necessary separation from related substances, degradation products, and formulation excipients. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine analysis and quality control of Cortisol 17-valerate. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation.

The United States Pharmacopeia (USP) provides a standardized HPLC method for the assay of Hydrocortisone (B1673445) Valerate (B167501) (the pharmaceutical name for Cortisol 17-valerate). pharmacopeia.cn This method ensures the accurate quantification of the active pharmaceutical ingredient (API). A typical HPLC method for Cortisol 17-valerate involves a C18 column and a mobile phase consisting of a mixture of water and a suitable organic solvent like acetonitrile (B52724) or methanol. pharmacopeia.cnnih.gov UV detection is commonly employed, typically at a wavelength of around 254 nm. pharmacopeia.cn

For the simultaneous analysis of Cortisol 17-valerate and other active ingredients or impurities, gradient elution methods may be developed. For instance, a stability-indicating RP-HPLC method was developed for the simultaneous quantification of fusidic acid and betamethasone-17-valerate, a closely related corticosteroid, in a cream formulation. oup.comnih.gov This method utilized a C18 column with a gradient of methanol, phosphoric acid, water, and acetonitrile, and UV detection at 235 nm. oup.comnih.gov Such methods are crucial for assessing the stability of the drug product over time.

| Parameter | USP Method for Hydrocortisone Valerate pharmacopeia.cn | Method for Betamethasone (B1666872) 17-valerate semanticscholar.org |

|---|---|---|

| Column | L1 packing (C18), 3.9-mm × 30-cm | Zorbax ODS (4.6×250mm) |

| Mobile Phase | Water and acetonitrile (55:45) | Methanol: Water (75:25 v/v) |

| Flow Rate | About 1 mL/min | 1 mL/min |

| Detection | 254 nm | 239 nm |

| Internal Standard | Ethyl benzoate | Naphthalene |

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times, improved resolution, and greater sensitivity. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures.

While specific UPLC methods solely for Cortisol 17-valerate are not extensively detailed in the readily available literature, the principles and advantages are directly applicable. UPLC methods have been successfully developed for the analysis of other corticosteroids, such as hydrocortisone and its degradation products. scirp.org A UPLC-MS/MS system was used to identify impurities in hydrocortisone, demonstrating the power of this technique for detailed characterization. scirp.org The separation is typically achieved on a sub-2 µm C18 column with a gradient elution, allowing for the rapid separation of a wide range of compounds. scirp.org Given the structural similarity, these methodologies can be readily adapted for the analysis of Cortisol 17-valerate, offering significant improvements in throughput and efficiency for both quality control and research applications.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) in Compound Quantification and Characterization

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography, it provides a highly sensitive and selective method for the quantification and structural elucidation of compounds like Cortisol 17-valerate.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. This technique is invaluable for the identification and quantification of Cortisol 17-valerate and its related substances, especially at low concentrations.

LC-MS methods have been developed for the simultaneous determination of multiple glucocorticoids, including the structurally similar betamethasone 17-valerate, in pharmaceutical and cosmetic products. nih.gov These methods often utilize electrospray ionization (ESI) to generate ions from the analytes, which are then detected by the mass spectrometer. The high selectivity of LC-MS allows for the confident identification of the target compound even in complex matrices. A study on betamethasone 17-valerate used LC-MSn (multiple stages of mass spectrometry) to identify an isomeric impurity, demonstrating the technique's utility in detailed impurity profiling. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is particularly useful for the identification of unknown metabolites and degradation products of Cortisol 17-valerate.

While specific HR-MS studies on Cortisol 17-valerate metabolite profiling are not abundant, the application of this technique to other glucocorticoids highlights its potential. For example, LC-HR-Orbitrap MS/MS has been used to identify various glucocorticoids in wastewater, showcasing its sensitivity and accuracy. nih.gov HR-MS is also instrumental in the characterization of metabolites of similar corticosteroids like betamethasone in human urine. nih.gov Such studies provide insights into the metabolic fate of the drug, which is crucial for understanding its pharmacological and toxicological profile. The high resolving power of HR-MS allows for the differentiation of compounds with very similar masses, which is often the case with steroid metabolites.

| Technique | Application for Corticosteroid Analysis | Key Advantages |

|---|---|---|

| LC-MS/MS | Quantification of betamethasone in bioequivalence studies. akjournals.com | High sensitivity and selectivity, rapid analysis. |

| LC-MSn | Identification of a process impurity in betamethasone 17-valerate. nih.gov | Detailed structural elucidation of unknown compounds. |

| LC-HR-MS/MS | Identification of glucocorticoids in environmental samples. nih.gov | Highly accurate mass measurements for unambiguous identification. |

Immunoassay Techniques for Corticosteroid Detection

Immunoassay techniques are based on the highly specific binding between an antibody and an antigen. These methods are known for their high sensitivity and are often used for the quantification of hormones and drugs in biological fluids.

While specific immunoassays developed exclusively for Cortisol 17-valerate are not widely reported, the general principles are applicable. Radioimmunoassays (RIA) have been used to measure plasma concentrations of betamethasone after topical application of betamethasone 17-valerate. nih.gov This indicates that immunoassay is a viable technique for pharmacokinetic studies of corticosteroid esters.

It is important to note that a significant challenge with immunoassays for steroids is the potential for cross-reactivity. Structurally similar endogenous steroids or metabolites can interfere with the assay, leading to inaccurate results. nih.gov Therefore, the development of a highly specific antibody for Cortisol 17-valerate would be a critical step for a reliable immunoassay. In a study investigating the effects of betamethasone-17-valerate, an immunoassay was used to measure the levels of transforming growth factor-beta1 (TGF-beta1), demonstrating the use of this technique to measure biomarkers affected by the drug rather than the drug itself. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based technique for detecting and quantifying substances such as hormones. The most common format for cortisol analysis is the competitive ELISA. diasource-diagnostics.com This principle involves competition between the unlabeled cortisol in a sample and a fixed amount of enzyme-labeled cortisol (conjugate) for a limited number of binding sites on a specific anti-cortisol antibody coated onto a microplate. sceti.co.jprndsystems.com The intensity of the color produced by the enzyme-substrate reaction is inversely proportional to the concentration of cortisol in the sample. diasource-diagnostics.commedimabs.com

A typical ELISA protocol involves the following steps:

Sample and Standard Addition: A specific volume of standards, controls, and unknown samples are pipetted into the appropriate wells of the antibody-coated microplate. sceti.co.jpnovamedline.com

Enzyme Conjugate Addition: A solution containing cortisol conjugated to an enzyme, such as horseradish peroxidase (HRP), is added to each well. rndsystems.comnovamedline.com

Incubation: The plate is incubated for a specified period, typically from one to two hours at room temperature, often on a shaker to facilitate binding. rndsystems.comnovamedline.com During this time, the sample cortisol and the enzyme-conjugated cortisol compete for binding to the antibody.

Washing: After incubation, the unbound materials are removed by washing the plate multiple times with a wash buffer. novamedline.comibl-america.com This step is critical for the sensitivity and precision of the assay. ibl-america.com

Substrate Addition: A substrate solution (e.g., TMB, tetramethylbenzidine) is added to each well. The enzyme bound to the plate converts the substrate into a colored product. sceti.co.jpnovamedline.com

Stopping the Reaction: The enzymatic reaction is terminated by adding a stop solution, which often changes the color of the product (e.g., from blue to yellow). novamedline.com

Detection: The optical density (absorbance) of each well is measured using a microplate reader at a specific wavelength, commonly 450 nm. rndsystems.comnovamedline.com The concentration of cortisol in the samples is then determined by comparing their absorbance values to a standard curve generated from the calibrators. diasource-diagnostics.com

Radioimmunoassay (RIA) Principles and Applications

Radioimmunoassay (RIA) is another competitive binding assay that was one of the first immunoassay techniques developed. It is highly sensitive and specific. The principle is similar to that of a competitive ELISA, but it utilizes a radioactive isotope as a label instead of an enzyme.

The core principle involves competition between the non-radioactive cortisol in the sample and a known amount of radioactively labeled cortisol (e.g., labeled with Iodine-125, ¹²⁵I) for binding to a limited quantity of anti-cortisol antibodies. ibl-america.com After incubation, the antibody-bound cortisol (both labeled and unlabeled) is separated from the free, unbound cortisol. The radioactivity of the bound fraction is then measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled cortisol in the sample. ibl-america.com

A key advantage of RIA is its high specificity, which can be crucial when analyzing complex biological samples. For instance, a specific RIA has been developed for cortisol 17-butyrate, a similar ester, which showed no significant cross-reaction with endogenous corticosteroids at normal physiological levels. nih.gov RIA methods can be designed for direct analysis of untreated plasma or saliva samples, often using solid-coupled antibodies to simplify the separation step. nih.govalpco.com

Enzyme Immunoassays (EIA) and Their Variants

Enzyme Immunoassay (EIA) is a broad term for any assay that uses an enzyme as a label to detect the binding of an antigen and an antibody. ELISA is the most common type of EIA. The fundamental principle of competitive binding is central to EIAs used for small molecules like cortisol. diasource-diagnostics.com

Over the years, various modifications and novel techniques have been developed to improve the efficiency and precision of EIAs. One such variant is an enzyme immunoassay that utilizes a transferable needle lid as the solid phase. nih.gov In this technique:

Needles coated with a second antibody are dipped into the wells of a microtiter plate containing the competitive immunoassay mixture (sample cortisol, enzyme-labeled cortisol, and specific primary antibody).

The second antibody on the needles binds the primary antibody complex.

The needles are then transferred to a different microtiter plate containing the substrate solution to measure the bound enzyme activity.

This method offers advantages such as faster and less laborious washing steps between the immunological and enzymatic reactions. The simultaneous starting and stopping of all reactions by transferring the lid can lead to better precision and sensitivity. nih.gov The detection limit for a cortisol assay using this technique was reported to be 5 pg per well. nih.gov

Multiplex Immunoassay Platforms for Simultaneous Detection

Multiplex immunoassay platforms enable the simultaneous measurement of multiple analytes in a single sample. This capability is particularly useful in stress research, where the interplay of several hormones is of interest. These assays often use magnetic bead-based technology, such as the Luminex® system. merckmillipore.com

In a typical multiplex assay for stress hormones:

Microscopic beads (microspheres) are color-coded, with each color corresponding to a specific analyte.

Each set of colored beads is coated with an antibody specific to one target analyte (e.g., cortisol, melatonin, or ACTH). merckmillipore.commerckmillipore.com

The beads are incubated with the sample, allowing each analyte to bind to its specific antibody-coated bead.

A detection antibody, which is fluorescently labeled, is then added to complete the "sandwich" for each analyte.

The beads are passed through a detector that identifies the color of each bead (identifying the analyte) and measures the fluorescence from the detection antibody (quantifying the analyte).

These platforms allow for the simultaneous quantification of a panel of analytes, providing a more comprehensive biological picture from a small sample volume. merckmillipore.com Kits are available that can measure cortisol alongside other relevant markers like melatonin, providing data on circadian rhythms and stress responses in a single run. merckmillipore.com Some platforms can analyze for up to 8 different analytes simultaneously. cloud-clone.com

Method Validation Standards in Chemical and Biological Research

Method validation is a critical process in analytical chemistry that confirms a testing procedure is suitable for its intended purpose. For methodologies used in Cortisol 17-valerate research, validation ensures the reliability, accuracy, and precision of the obtained results. Key parameters in this process include linearity, calibration, and the limits of detection and quantification.

Establishment of Linearity and Calibration Curves

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. scispace.com A calibration curve is a graphical representation of this relationship, plotting the instrument's response against known concentrations of the analyte (calibrators or standards). scispace.com

The establishment of a linear calibration curve is fundamental for accurately quantifying the unknown concentration of an analyte in a sample. The quality of the curve is often assessed by the coefficient of determination (r²). A value of r² ≥ 0.99 is generally considered evidence of a strong linear relationship between concentration and response. researchgate.netresearchgate.net For many validated methods involving corticosteroids, linearity is demonstrated across a wide range of concentrations. researchgate.netanalis.com.my

Below is a table showing typical linearity data for the analysis of hydrocortisone (cortisol) using various methods.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are two essential parameters determined during method validation to define the sensitivity of an assay. bitesizebio.com

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is the concentration that produces a signal distinguishable from the background noise of the instrument or method. bitesizebio.com

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is a critical parameter for reporting quantitative results, especially at trace levels. bitesizebio.com

These limits are often calculated based on the standard deviation of the response and the slope of the calibration curve. A common approach is to define the LOD as 3.3 times the standard deviation of the blank response divided by the slope (3.3 σ/s) and the LOQ as 10 times the standard deviation of the blank response divided by the slope (10 σ/s). nih.gov

The following table presents examples of LOD and LOQ values for cortisol and related compounds from various analytical methods.

Assessment of Accuracy and Precision in Analytical Methods

The validation of an analytical method ensures that it is suitable for its intended purpose. Accuracy and precision are two of the most critical parameters in this validation process. Accuracy refers to the closeness of a measured value to a standard or known true value, while precision represents the closeness of two or more measurements to each other.

Accuracy is typically expressed as percent recovery, which is the percentage of the known amount of an analyte that is recovered by the analytical method. In the analysis of corticosteroids like hydrocortisone, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. Validation studies for HPLC methods have demonstrated high levels of accuracy. For instance, in the analysis of hydrocortisone in pharmaceutical preparations, accuracy has been reported with recoveries in the range of 98% to 101% at three different concentration levels (80%, 100%, and 120%). nih.govnih.gov Another study on a combination topical cream showed recovery results for hydrocortisone to be between 98% and 102%. d-nb.info These findings indicate that the methods are capable of accurately quantifying the compound with minimal systematic error.

Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Intra-day precision is determined by analyzing the same sample multiple times within the same day, while inter-day precision involves analyzing the sample on different days. The precision is usually expressed as the Relative Standard Deviation (%RSD). For a method to be considered precise, the %RSD should be within acceptable limits, typically not more than 2%. d-nb.info Studies on hydrocortisone analysis via HPLC have reported excellent precision, with intra-day %RSD values ranging from 0.19% to 0.55% and inter-day %RSD values from 0.33% to 0.71%. nih.govnih.gov These low %RSD values signify a high degree of precision in the analytical method.

| Parameter | Sub-Parameter | Concentration Level | Result | Acceptance Criteria |

|---|---|---|---|---|

| Accuracy (% Recovery) | Recovery Study | 80% | 98% - 101% nih.govnih.gov | 98% - 102% d-nb.info |

| 100% | 98% - 101% nih.govnih.gov | |||

| 120% | 98% - 101% nih.govnih.gov | |||

| Precision (% RSD) | Intra-day Precision | Multiple Levels | 0.19% - 0.55% nih.govnih.gov | < 2% d-nb.info |

| Inter-day Precision | Multiple Levels | 0.33% - 0.71% nih.govnih.gov |

Evaluation of Extraction Recovery and Compound Stability

Extraction Recovery

The analysis of Cortisol 17-valerate from complex matrices, such as ointments or creams, requires an efficient extraction step to isolate the analyte from excipients that can interfere with quantification. Solid-Phase Extraction (SPE) is a widely used technique for this purpose due to its selectivity and efficiency. waters.com

The effectiveness of the extraction is measured by the recovery, which should be consistent and reproducible. For hydrocortisone valerate ointment, SPE methods have been developed that yield recoveries within the United States Pharmacopeia (USP) specified range of 90% to 110%. waters.com One study demonstrated the use of a normal-phase SPE assay to effectively isolate hydrocortisone from a topical cream, resulting in an average absolute recovery of 99.86% with a %RSD of 6.99%. sigmaaldrich.com The high recovery and acceptable reproducibility indicate the successful removal of lipophilic interferences from the cream base, preventing issues like sample precipitation and chromatographic system clogging. sigmaaldrich.com

| Compound | Matrix | Extraction Method | Average Recovery (%) | Reference |

|---|---|---|---|---|

| Hydrocortisone Valerate | Ointment | Solid-Phase Extraction (SPE) | 90% - 110% (USP Specification) | waters.com |

| Hydrocortisone | Topical Cream | Solid-Phase Extraction (SPE) | 99.86% | sigmaaldrich.com |

Compound Stability

Evaluating the stability of Cortisol 17-valerate in its formulation is critical to ensure it maintains its potency throughout its shelf-life. Stability studies typically involve storing the product under various environmental conditions (e.g., temperature, humidity, light) for a specified duration and periodically analyzing the concentration of the active ingredient.